molecular formula C20H20N2O3 B5771820 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-METHYLPHENYL)BENZAMIDE

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-METHYLPHENYL)BENZAMIDE

Cat. No.: B5771820
M. Wt: 336.4 g/mol
InChI Key: AVTBHVRUSWAZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-METHYLPHENYL)BENZAMIDE typically involves the formation of the isoxazole ring followed by its attachment to the benzamide core. One common method for synthesizing isoxazole derivatives is the reduction of 3,5-dimethyl-4-nitroisoxazole in the presence of zinc and ammonium chloride in water . Another method involves a catalyst-free, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of oxazoles, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-METHYLPHENYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-METHYLPHENYL)BENZAMIDE is unique due to its specific combination of the isoxazole ring and benzamide core, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-6-4-8-17(10-13)21-20(23)16-7-5-9-18(11-16)24-12-19-14(2)22-25-15(19)3/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTBHVRUSWAZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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